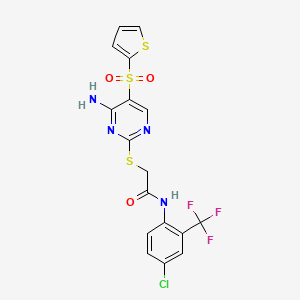
N-(3,5-dichlorophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-methylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It belongs to the chemical class of amides and is known for its selective action against grassy weeds. DCPA is used to control weeds in a variety of crops, including corn, soybeans, potatoes, and vegetables.
Applications De Recherche Scientifique
Antibacterial Research: Efflux Inhibition
N-(3,5-dichlorophenyl)-2-methylpropanamide has been investigated as an efflux inhibitor (EI) against Mycobacterium tuberculosis. EIs are adjuvant therapies that enhance existing treatments by slowing down the emergence of drug resistance. In the context of tuberculosis, where drug-resistant strains pose a global health threat, this compound shows promise. Despite some challenges related to toxicity and drug-likeness, it exhibits encouraging overall activity against M. tuberculosis energetics .
Rac Activation Inhibition
Another intriguing application involves inhibiting Rac activation. N-(3,5-dichlorophenyl)benzenesulfonamide (a derivative of our compound) acts as an inhibitor of Rac activation by Dock5. Rac proteins play essential roles in cell migration, cytoskeletal dynamics, and signaling pathways. By targeting Rac activation, this compound may have implications in cancer research and other cellular processes .
Antiandrogenic Activity
In vitro and in vivo assays have revealed that N-(3,5-dichlorophenyl)-2-methylpropanamide exhibits antiandrogenic activity. Antiandrogens interfere with androgen receptor signaling and can impact reproductive health. Understanding its effects on androgen pathways is crucial for assessing its potential therapeutic applications and environmental impact .
Medicinal Chemistry Challenges
The compound’s medicinal chemistry challenges include toxicity and drug-likeness. Researchers are actively working on derivatives with balanced efflux inhibitory characteristics, tolerable toxicity profiles, and favorable physicochemical properties. Solving these challenges could lead to improved drug candidates for various applications .
Computational Modeling and Predictive Studies
N-(3,5-dichlorophenyl)-2-methylpropanamide is also a subject of computational studies. Researchers use molecular modeling and simulations to predict its interactions with biological targets, assess binding affinities, and guide further experimental investigations.
Mécanisme D'action
Target of Action
N-(3,5-dichlorophenyl)-2-methylpropanamide is a compound that has been studied for its potential role in disrupting mycobacterial energetics . The primary targets of this compound are likely to be key enzymes or proteins involved in the energy metabolism of mycobacteria .
Mode of Action
It is believed to interact with its targets, leading to a disruption in the energy metabolism of the mycobacteria . This disruption could potentially lead to a decrease in the viability of the bacteria, thereby exerting an antimicrobial effect .
Biochemical Pathways
N-(3,5-dichlorophenyl)-2-methylpropanamide is thought to affect the energy metabolism pathways of mycobacteria . The downstream effects of this disruption could include a decrease in the production of ATP, which is crucial for the survival and functioning of the bacteria .
Result of Action
The molecular and cellular effects of the action of N-(3,5-dichlorophenyl)-2-methylpropanamide are likely to include a disruption in the energy metabolism of mycobacteria . This could potentially lead to a decrease in the viability of the bacteria, thereby exerting an antimicrobial effect .
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQGNYHTBOOPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2593630.png)

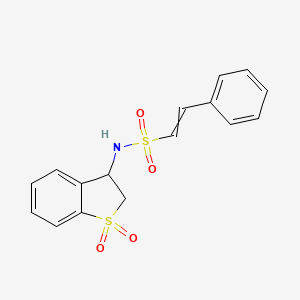
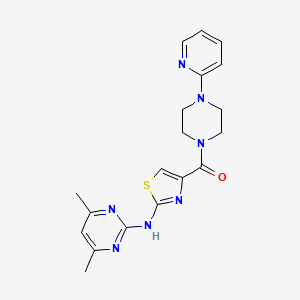
![3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2593637.png)
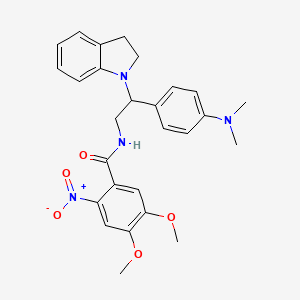

![Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593642.png)
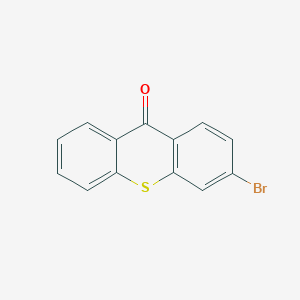


![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B2593647.png)
![[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid](/img/structure/B2593648.png)
